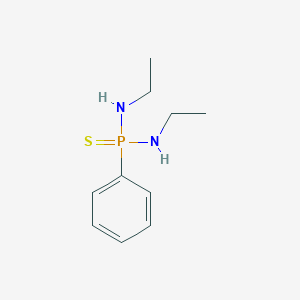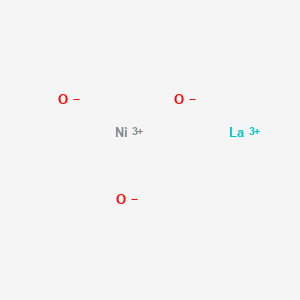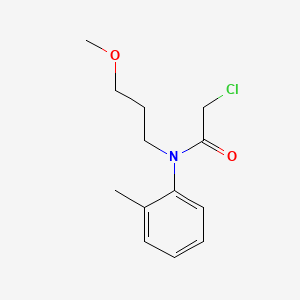
Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- involves multiple steps. One common method includes the Goldberg reaction, which forms the phenothiazine ring. This is followed by the attachment of the side chain through a reaction with 1-(3-Chloropropyl)-4-Methylpiperazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, methylation, and piperazine ring formation .
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium amide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Sodium amide, in liquid ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Mécanisme D'action
The mechanism of action of Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. This interaction can lead to various pharmacological effects, including antipsychotic and antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioproperazine: Another phenothiazine derivative with similar pharmacological properties.
Chlorpromazine: A well-known antipsychotic agent in the phenothiazine class.
Fluphenazine: Used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- is unique due to its specific side chain, which imparts distinct pharmacological properties. This uniqueness makes it a valuable compound for research and therapeutic applications .
Propriétés
| 3773-37-3 | |
Formule moléculaire |
C22H30N4O4S3 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O4S3/c1-23(2)33(29,30)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)31-22)12-6-11-24-13-15-25(16-14-24)32(3,27)28/h4-5,7-10,17H,6,11-16H2,1-3H3 |
Clé InChI |
GCQSBCDRVDTMSX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





